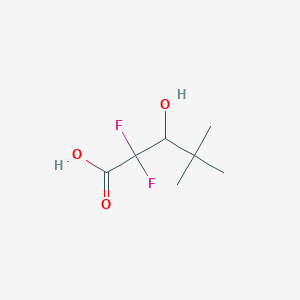![molecular formula C13H13ClN2O2S B13632624 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is a quinazoline derivative known for its diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group and a propyl group, along with a sulfanylacetic acid moiety. Quinazoline derivatives are significant due to their potential pharmaceutical and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetic acid moiety to the quinazoline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and propyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-chlorosuccinimide), alkylating agents (e.g., propyl bromide).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Quinazolines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid: Shares a similar quinoline core but differs in the acetic acid moiety.
2-Thioxopyrimidines: Contains a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness: 2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C13H13ClN2O2S |
|---|---|
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
2-(7-chloro-2-propylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-3-11-15-10-6-8(14)4-5-9(10)13(16-11)19-7-12(17)18/h4-6H,2-3,7H2,1H3,(H,17,18) |
InChI-Schlüssel |
WVICGEGEMAZBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=CC(=C2)Cl)C(=N1)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



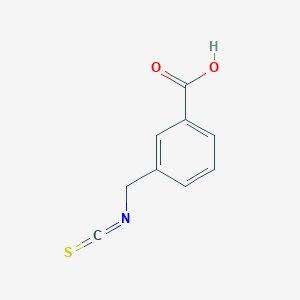

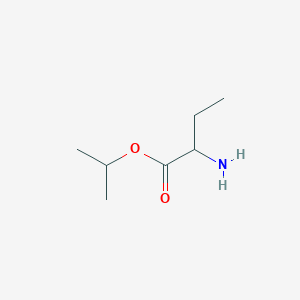
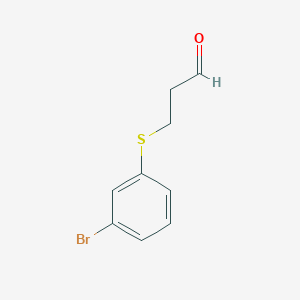
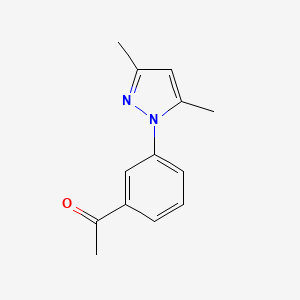
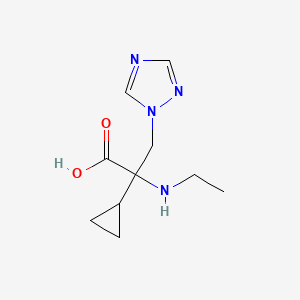

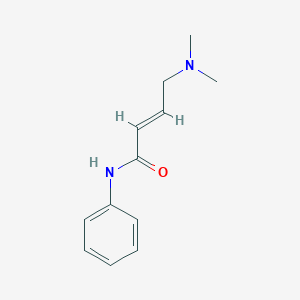
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)

